

# Application Notes and Protocols: Sitravatinib Malate In Vitro Assays

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## Compound of Interest

Compound Name: Sitravatinib Malate

Cat. No.: B3325933

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## Abstract

Sitravatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs), is a promising anti-cancer agent.[1][2] Its mechanism of action involves the targeting of several key signaling pathways implicated in tumor growth, angiogenesis, and immune evasion.[3][4] This document provides detailed protocols for essential in vitro assays to characterize the activity of **Sitravatinib malate**, including kinase inhibition, cell viability, and colony formation assays, as well as Western blot analysis for target modulation.

## Introduction

**Sitravatinib malate** is an orally bioavailable small molecule inhibitor that targets a spectrum of RTKs, including VEGFR, PDGFR, KIT, MET, AXL, and MER.[1][5] By inhibiting these kinases, Sitravatinib can disrupt crucial cellular processes that drive cancer progression.[1][3] The following protocols are designed to enable researchers to effectively evaluate the in vitro efficacy and mechanism of action of Sitravatinib.

## Data Presentation

### Table 1: Kinase Inhibition Profile of Sitravatinib

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) of Sitravatinib against a panel of purified kinases. This data is crucial for understanding the potency and

selectivity of the compound.

Kinase Target	IC50 (nM)
Axl	1.5
MER	2
VEGFR1	6
VEGFR2	5
VEGFR3	2
KIT	6
FLT3	8
DDR1	29
DDR2	0.5
TRKA	5
TRKB	9

Data compiled from publicly available sources.[\[6\]](#)

## Table 2: Anti-proliferative Activity of Sitravatinib in Cancer Cell Lines

This table presents the IC50 values of Sitravatinib in various cancer cell lines, demonstrating its cytostatic or cytotoxic effects.

Cell Line	Cancer Type	Assay Type	IC50 (μM)
KLN205	Murine Lung Carcinoma	MTS Assay	~1
E0771	Murine Breast Cancer	MTS Assay	~1
CT1B-A5	Murine Sarcoma	MTS Assay	~1

Data indicates the concentration at which a 50% inhibition of cell viability is observed after a 5-day incubation period.[4][6]

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to quantify the binding affinity of Sitravatinib to its target kinases.

Materials:

- Purified recombinant kinase (e.g., AXL, VEGFR2)
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- **Sitravatinib malate**, serially diluted
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates, low volume, non-binding surface

Procedure:

- Prepare Reagents:
  - Prepare a 3X solution of the kinase and Eu-anti-Tag antibody mixture in assay buffer.
  - Prepare a 3X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in assay buffer.
  - Prepare a 3X serial dilution of **Sitravatinib malate** in assay buffer containing the same concentration of DMSO as the final assay condition (typically 1%).
- Assay Assembly:
  - Add 5 µL of the 3X Sitravatinib serial dilution to the wells of a 384-well plate.

- Add 5 µL of the 3X kinase/antibody mixture to each well.
- Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
- Incubation:
  - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
  - Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm).
  - Plot the emission ratio against the logarithm of the Sitravatinib concentration.
  - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Sitravatinib.[\[4\]](#)

Materials:

- Cancer cell lines (e.g., KLN205, E0771)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Sitravatinib malate**
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well cell culture plates
- Spectrophotometer (plate reader)

#### Procedure:

- Cell Seeding:
  - Harvest and count cells.
  - Seed 2,000-5,000 cells per well in 100  $\mu$ L of complete culture medium in a 96-well plate.
  - Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Drug Treatment:
  - Prepare serial dilutions of **Sitravatinib malate** in complete culture medium.
  - Remove the medium from the wells and add 100  $\mu$ L of the Sitravatinib dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
  - Incubate for the desired treatment period (e.g., 72 hours or 5 days).[\[4\]](#)
- MTS Addition and Incubation:
  - Add 20  $\mu$ L of MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
- Data Acquisition:
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (no-cell control) from all other readings.
  - Normalize the data to the vehicle control to determine the percentage of cell viability.
  - Plot the percentage of cell viability against the logarithm of the Sitravatinib concentration and determine the IC<sub>50</sub> value.

## Colony Formation Assay

This assay assesses the long-term effect of Sitravatinib on the ability of single cells to proliferate and form colonies.

Materials:

- Cancer cell lines
- Complete cell culture medium
- **Sitravatinib malate**
- 6-well plates
- Crystal Violet staining solution (0.5% w/v in 25% methanol)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
  - Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with complete culture medium.
  - Allow cells to attach overnight.
- Drug Treatment:
  - Treat the cells with various concentrations of **Sitravatinib malate** for a specified period (e.g., 24-72 hours).
- Colony Growth:
  - After the treatment period, replace the drug-containing medium with fresh complete culture medium.

- Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
- Staining:
  - Wash the wells twice with PBS.
  - Fix the colonies with methanol for 15-20 minutes at room temperature.
  - Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.
- Quantification:
  - Gently wash the plates with water to remove excess stain and allow them to air dry.
  - Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
  - The surviving fraction can be calculated by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.

## Western Blot Analysis of RTK Phosphorylation

This protocol is used to determine the effect of Sitravatinib on the phosphorylation status of its target receptor tyrosine kinases and downstream signaling proteins.

Materials:

- Cancer cell lines
- **Sitravatinib malate**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane

- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-VEGFR2, anti-total-VEGFR2)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

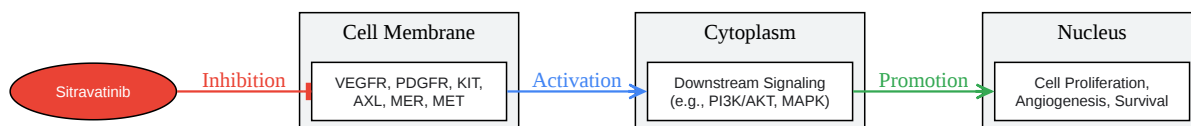
#### Procedure:

- Cell Lysis:
  - Plate cells and grow to 70-80% confluency.
  - Treat cells with Sitravatinib for the desired time.
  - Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
- Immunoblotting:



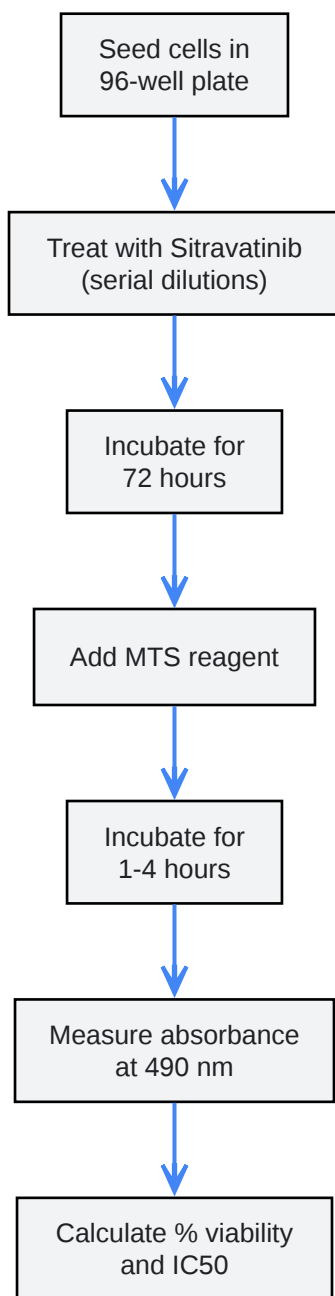
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C, following the manufacturer's recommended dilution.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection:
  - Apply the ECL substrate and visualize the protein bands using an imaging system.
  - Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

## Mandatory Visualizations



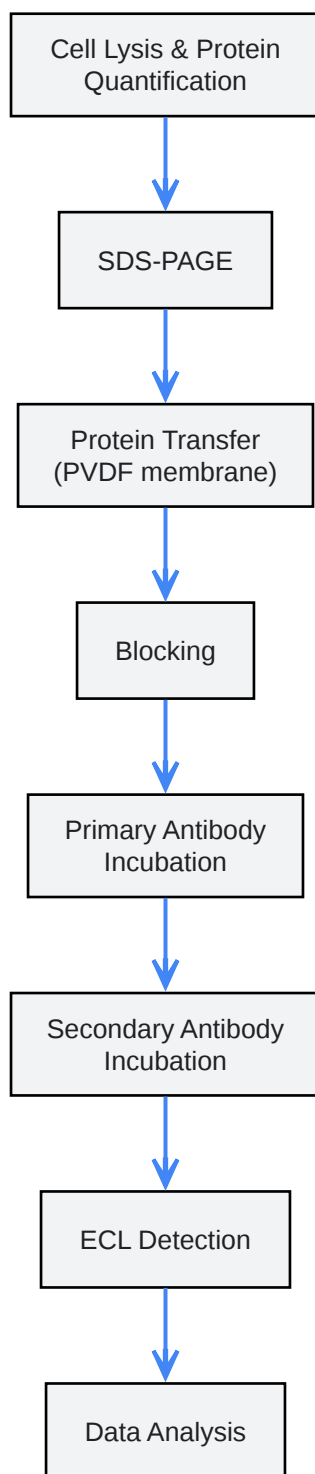
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Caption: Sitravatinib inhibits multiple receptor tyrosine kinases (RTKs).



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Caption: Workflow for the MTS-based cell viability assay.



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Caption: General workflow for Western blot analysis.

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